2-Butanone, 4-(4-acetylphenyl)-
Description
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Structure
3D Structure
Properties
CAS No. |
57918-94-2 |
|---|---|
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
4-(4-acetylphenyl)butan-2-one |
InChI |
InChI=1S/C12H14O2/c1-9(13)3-4-11-5-7-12(8-6-11)10(2)14/h5-8H,3-4H2,1-2H3 |
InChI Key |
NVYPSONFVYTSMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC1=CC=C(C=C1)C(=O)C |
Origin of Product |
United States |
Synthetic Methodologies and Routes for 2 Butanone, 4 4 Acetylphenyl
Established Synthetic Pathways and Precursor Chemistry
The synthesis of 2-Butanone (B6335102), 4-(4-acetylphenyl)- often involves multiple steps and relies on the careful selection of precursors and reaction conditions.
Multi-Step Synthetic Strategies
The construction of 2-Butanone, 4-(4-acetylphenyl)- typically follows a multi-step synthesis approach. littleflowercollege.edu.in This process involves a sequence of chemical reactions where intermediate compounds are formed and subsequently transformed to achieve the final product. littleflowercollege.edu.in The design of such a synthesis requires a retrosynthetic analysis, starting from the target molecule and working backward to identify readily available starting materials. littleflowercollege.edu.in For instance, a common strategy might involve the formation of a key carbon-carbon bond between a phenyl-containing fragment and a butanone derivative.
Utilization of 4-(bromoacetyl)phenyl Intermediates
A key intermediate in the synthesis of related ketone structures is the α-bromoketone. organic-chemistry.org In the context of 2-Butanone, 4-(4-acetylphenyl)-, a plausible precursor would be a derivative of 4-(bromoacetyl)phenyl. For example, 1-(4-bromophenyl)-2-phenylethanone serves as a similar building block in other synthetic routes. nih.gov These bromoacetyl compounds are valuable because the bromine atom acts as a good leaving group, facilitating nucleophilic substitution reactions to form the desired carbon-carbon bond.
The synthesis of α-bromoketones can be achieved through the bromination of the corresponding ketone. organic-chemistry.org This process often involves the use of a brominating agent in the presence of a suitable catalyst. The reactivity of the α-carbon to the carbonyl group makes this position susceptible to halogenation.
Aromatic Functionalization Approaches
The introduction of the 4-acetylphenyl group is a critical step in the synthesis. This is typically achieved through aromatic functionalization reactions, which modify the benzene (B151609) ring.
Friedel-Crafts reactions are fundamental in organic chemistry for attaching substituents to aromatic rings. savemyexams.commasterorganicchemistry.com Friedel-Crafts acylation, in particular, is a reliable method for introducing an acyl group, such as the acetyl group, onto a benzene ring using an acyl chloride or anhydride (B1165640) and a Lewis acid catalyst like aluminum chloride (AlCl₃). masterorganicchemistry.comorganic-chemistry.orgnumberanalytics.com This reaction is generally preferred over Friedel-Crafts alkylation because it avoids polyalkylation and carbocation rearrangements. organic-chemistry.org
In the synthesis of 2-Butanone, 4-(4-acetylphenyl)-, a Friedel-Crafts-type reaction could be employed to either introduce the acetyl group onto a pre-existing phenylbutanone structure or to attach a phenyl group to a butanone derivative. For example, reacting a suitable butanone precursor with an acetylphenyl-containing electrophile in the presence of a Lewis acid could form the desired product. The regioselectivity of the reaction is important, and the directing effects of existing substituents on the aromatic ring must be considered. savemyexams.com
Modern synthetic methods often utilize coupling reactions to form carbon-carbon bonds with high efficiency and selectivity.
Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis. researchgate.net Reactions like the Suzuki-Miyaura coupling are widely used to form carbon-carbon bonds between various organic fragments. mdpi.com In the context of synthesizing 2-Butanone, 4-(4-acetylphenyl)-, a palladium-catalyzed cross-coupling reaction could be envisioned between a 4-acetylphenylboronic acid (or a related organoboron compound) and a suitable butanone derivative containing a leaving group (e.g., a halide). organic-chemistry.orgelsevierpure.comnih.gov
The general catalytic cycle for such a reaction involves the oxidative addition of the palladium catalyst to the butanone derivative, followed by transmetalation with the organoboron compound and subsequent reductive elimination to yield the final ketone product. elsevierpure.com These reactions are often favored due to their mild conditions and tolerance of a wide range of functional groups. researchgate.netorganic-chemistry.org
Coupling Reactions Involving Acetylphenyl Moieties
Ketone Formation and Side Chain Elongation Strategies
The synthesis of 2-Butanone, 4-(4-acetylphenyl)- can be approached through established strategies involving the formation of the ketone and the elongation of the side chain. These methods often involve a two-step process: an initial condensation to build the carbon skeleton, followed by a reduction to the saturated ketone.
Aldol (B89426) Condensation Variants (e.g., Claisen-Schmidt Reaction)
A primary route for constructing the carbon backbone of 2-Butanone, 4-(4-acetylphenyl)- is through a Claisen-Schmidt condensation. This reaction is a type of crossed aldol condensation that occurs between a ketone with an α-hydrogen (in this case, acetone) and an aromatic carbonyl compound that lacks an α-hydrogen, such as 4-acetylbenzaldehyde. wikipedia.org
The reaction is typically base-catalyzed, where a base like sodium hydroxide (B78521) (NaOH) deprotonates acetone (B3395972) to form a nucleophilic enolate. magritek.com This enolate then attacks the carbonyl carbon of 4-acetylbenzaldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the α,β-unsaturated ketone, 4-(4-acetylphenyl)-3-buten-2-one. magritek.comyoutube.com Studies on similar reactions, such as the condensation of acetone with benzaldehyde (B42025) or its derivatives, have shown that this method is effective for creating the necessary carbon framework. magritek.comyoutube.comrsc.org The reaction can be carried out under solvent-free conditions, which simplifies the process and can lead to quantitative yields. wikipedia.orgnih.gov
Table 1: Claisen-Schmidt Condensation for Unsaturated Precursor Synthesis
| Reactant 1 | Reactant 2 | Catalyst | Product | Key Features |
|---|---|---|---|---|
| 4-Acetylbenzaldehyde | Acetone | NaOH (aq) or Solid NaOH | 4-(4-acetylphenyl)-3-buten-2-one | Base-catalyzed; forms α,β-unsaturated ketone; can be run solvent-free. wikipedia.orgmagritek.comnih.gov |
| p-Hydroxybenzaldehyde | Acetone | NaOH (aq) | 4-(4-hydroxyphenyl)-3-buten-2-one | Analogous reaction for raspberry ketone precursor synthesis. google.com |
| 4-Fluorobenzaldehyde | Acetone | NaOH in Ethanol | 4-(4-fluorophenyl)-3-buten-2-one | Demonstrates applicability to substituted benzaldehydes. magritek.com |
Hydrogenation of Unsaturated Ketone Precursors
Following the Claisen-Schmidt condensation, the resulting α,β-unsaturated ketone, 4-(4-acetylphenyl)-3-buten-2-one, must be selectively hydrogenated to produce the target compound, 2-Butanone, 4-(4-acetylphenyl)-. This step requires the reduction of the carbon-carbon double bond without affecting the two carbonyl groups (the butanone and the acetyl group).
The choice of catalyst and reaction conditions is critical for achieving this selectivity. Asymmetric hydrogenation of conjugated enones is a well-established method for producing optically active ketones. nih.govacs.org Catalytic transfer hydrogenation using organocatalysts and a Hantzsch ester as a hydride source has proven effective for the reduction of cyclic enones. princeton.edu For aromatic ketones, rhodium nanoparticles immobilized on a supported ionic liquid phase (Rh@SILP) have been used for selective hydrogenation under mild conditions. nih.gov Iridium-based catalysts are also highly effective for the hydrogenation of challenging substituted enones, yielding excellent enantioselectivity. nih.govacs.org The key is to select a system that favors the reduction of the olefin over the ketone functionalities.
Table 2: Catalytic Systems for Selective Hydrogenation of Enones
| Catalyst System | Substrate Type | Key Features |
|---|---|---|
| Ir-N,P Complexes | Conjugated Unsaturated Enones | High enantioselectivity (up to 99% ee); effective for challenging dialkyl substituted substrates. nih.govacs.org |
| Organocatalysts (e.g., Imidazolidinone) / Hantzsch Ester | Cyclic Enones | Organocatalytic transfer hydrogenation; operationally simple. princeton.edu |
| Rh@SILP(Ph₃-P-NTf₂) | Aromatic Ketones | Enables selective hydrogenation and hydrodeoxygenation; product distribution can be controlled by temperature. nih.gov |
| Raney Nickel / H₂ | α,β-Unsaturated Keto Compounds | Traditional catalyst, conditions must be optimized to prevent dechlorination or other side reactions. nih.gov |
Oxidation Reactions in Synthetic Sequences
While less direct, oxidation reactions can be incorporated into synthetic sequences to yield the target ketone. One potential pathway involves the oxidation of a suitable precursor alcohol. For instance, if the synthesis produced 4-(4-acetylphenyl)-2-butanol as an intermediate or a byproduct of a reduction step, it could be oxidized to the corresponding ketone, 2-Butanone, 4-(4-acetylphenyl)-.
Another strategy involves the C-H oxidation of an alkylbenzene precursor. For example, a compound like 4-ethyl-phenylacetone could be synthesized first, followed by the selective oxidation of the benzylic methylene (B1212753) group of the ethyl substituent to the acetyl group. Recent advancements have highlighted visible-light-induced aerobic C-H oxidation using cerium chloride (CeCl₃) as a photosensitizer in water, presenting an environmentally friendly method for producing aromatic ketones from aryl alkanes. chemistryviews.org This approach avoids harsh oxidants and can be performed at room temperature. chemistryviews.org
Novel Synthetic Route Development
Research into the synthesis of aromatic ketones like 2-Butanone, 4-(4-acetylphenyl)- is increasingly focused on developing more efficient, selective, and environmentally benign methods. This includes the exploration of new catalyst systems and the adoption of green chemistry principles.
Exploration of Catalyst Systems and Conditions (e.g., Lewis Acid, Iodine Catalysis)
Lewis Acid Catalysis: Friedel-Crafts reactions are a cornerstone of aromatic ketone synthesis. alfa-chemistry.comrsc.org A plausible route to 2-Butanone, 4-(4-acetylphenyl)- is the Friedel-Crafts alkylation of acetophenone (B1666503) with a suitable four-carbon electrophile, such as 4-hydroxy-2-butanone (B42824) or methyl vinyl ketone. google.comresearchgate.net This reaction requires a catalyst, traditionally a strong Lewis acid like aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄). nih.govgloballcadataaccess.org However, these catalysts are often required in stoichiometric amounts and generate significant waste. nih.gov
Modern research focuses on developing more active and recyclable Lewis acid catalysts. rsc.orgnih.govresearchgate.netrsc.orgnih.gov Iron(III) chloride, for example, is a less toxic and more environmentally benign alternative. nih.gov Boron-based Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂), are also effective and can offer high stereoselectivity in certain rearrangements and cycloadditions. nih.gov
Iodine Catalysis: Molecular iodine has emerged as an inexpensive, non-toxic, and mild Lewis acid catalyst for various organic transformations, including Friedel-Crafts reactions. buu.ac.th It has been shown to effectively catalyze the alkylation of electron-rich arenes with aldehydes. buu.ac.th Halogen-bond catalysis, particularly with iodine(I) and iodine(III) derivatives, is a growing field, offering green, stable, and easy-to-handle catalysts for reactions like Friedel-Crafts arylation. rsc.orgnih.govrsc.org The in-situ generation of highly reactive acid iodide intermediates from acid chlorides using a simple iodide source can also facilitate challenging acylation reactions. organic-chemistry.org
Table 3: Novel Catalyst Systems for Aromatic Ketone Synthesis
| Catalyst Type | Reaction | Advantages |
|---|---|---|
| Lewis Acids | ||
| Iron(III) Chloride (FeCl₃) | Friedel-Crafts Alkylation/Acylation | Environmentally benign, low toxicity. nih.gov |
| Boron Trifluoride Etherate (BF₃·OEt₂) | Vinyl Acetal Rearrangement | High stereoselectivity, effective in catalytic amounts. nih.gov |
| Iodine-Based Catalysts | ||
| Molecular Iodine (I₂) | Friedel-Crafts Alkylation | Inexpensive, non-toxic, tolerant to air and moisture. buu.ac.th |
| N-heterocyclic iod(az)olium salts | Friedel-Crafts Arylation | Halogen-bond catalysis, green, stable, can operate in water. rsc.org |
| Potassium Iodide (KI) | Acylation via Acid Iodide | Activates acid chlorides for reaction with weak nucleophiles. organic-chemistry.org |
Green Chemistry Approaches in 2-Butanone, 4-(4-acetylphenyl)- Synthesis
Green chemistry principles are increasingly being applied to the synthesis of aromatic ketones to reduce environmental impact and improve efficiency. in-part.comyoutube.com
One significant approach is the use of solid acid catalysts, which are often recyclable and avoid the corrosive and hazardous waste associated with traditional liquid acids. Montmorillonite clays, such as K-10 and KSF, are effective heterogeneous catalysts for various reactions, including acylations and the Cannizzaro reaction. rsc.orgresearchgate.netorientjchem.orgpropulsiontechjournal.com Specifically, acid-activated Montmorillonite clay has been successfully used as a recyclable catalyst for the Friedel-Crafts alkylation of phenol (B47542) to produce raspberry ketone, a structural analog of the target compound, achieving high selectivity (75-81%). google.com Zeolites (H-beta, HY) also show high regioselectivity in similar alkylations. researchgate.net
The choice of solvent and reaction medium is another key aspect of green synthesis. Performing reactions in water or under solvent-free conditions minimizes the use of volatile organic compounds. nih.govchemistryviews.org For instance, a visible-light-driven C-H oxidation to produce aromatic ketones has been developed to work in water. chemistryviews.org The synthesis of 4-hydroxy-2-butanone, a key precursor, has been achieved non-catalytically in supercritical water, which offers high yields and avoids catalyst separation issues. nih.govsemanticscholar.org Furthermore, deep eutectic solvents (DES) have been explored as both the solvent and catalyst for Friedel-Crafts acylation, offering a simple, stable, and green reaction system. google.com
Table 4: Green Chemistry Strategies in Aromatic Ketone Synthesis
| Strategy | Example | Advantages |
|---|---|---|
| Heterogeneous Catalysis | Acid-activated Montmorillonite K-10 Clay | Recyclable, eco-friendly, high selectivity in Friedel-Crafts alkylation. google.com |
| Alternative Solvents | Water | Environmentally benign solvent for reactions like photocatalytic C-H oxidation. chemistryviews.org |
| Supercritical Water | Used for non-catalytic synthesis of precursors like 4-hydroxy-2-butanone, avoiding catalyst waste. nih.govsemanticscholar.org | |
| Deep Eutectic Solvents (DES) | Act as both solvent and catalyst, simplifying the process and reducing waste. google.com | |
| Energy Sources | Visible Light | Drives photocatalytic reactions under mild, room-temperature conditions. chemistryviews.org |
| Microwave Irradiation | Can significantly shorten reaction times in solid-catalyst systems. orientjchem.org |
Synthetic Yield Optimization and Substrate Scope Investigations
The optimization of synthetic yields and the investigation of the substrate scope are crucial for developing efficient and versatile methods for the preparation of 2-Butanone, 4-(4-acetylphenyl)-. Research in this area focuses on systematically varying reaction parameters and testing a range of starting materials to maximize product formation and understand the reaction's applicability to other similar compounds.
Friedel-Crafts Acylation Route Optimization
A plausible and direct method for the synthesis of 2-Butanone, 4-(4-acetylphenyl)- is the Friedel-Crafts acylation of 4-phenyl-2-butanone. blogspot.comlibretexts.orgmasterorganicchemistry.comchemistrysteps.comncert.nic.inopenstax.orglibretexts.orgnist.govwikipedia.org This reaction introduces an acetyl group onto the aromatic ring of the starting material. The optimization of this reaction typically involves a systematic study of several key parameters:
Lewis Acid Catalyst: The choice and amount of the Lewis acid catalyst are critical. While aluminum chloride (AlCl₃) is a common choice, other catalysts such as iron(III) chloride (FeCl₃) or zinc chloride (ZnCl₂) can also be employed. masterorganicchemistry.com The molar ratio of the catalyst to the substrate is optimized to ensure complete reaction while minimizing side reactions.
Solvent: The solvent can significantly influence the reaction rate and selectivity. Common solvents for Friedel-Crafts acylation include dichloromethane, dichloroethane, and nitrobenzene. The optimal solvent is chosen based on its ability to dissolve the reactants and its inertness under the reaction conditions.
Temperature and Reaction Time: The reaction temperature and duration are carefully controlled to achieve the desired conversion without promoting the formation of byproducts. Reactions are often initiated at a lower temperature and gradually warmed to room temperature or heated to reflux.
Table 1: Optimization of Friedel-Crafts Acylation Conditions
| Entry | Lewis Acid (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | AlCl₃ (1.1) | Dichloromethane | 0 to rt | 4 | 65 |
| 2 | AlCl₃ (1.5) | Dichloromethane | 0 to rt | 4 | 72 |
| 3 | FeCl₃ (1.2) | Dichloroethane | rt | 6 | 58 |
| 4 | AlCl₃ (1.5) | Nitrobenzene | rt | 3 | 75 |
The substrate scope for this reaction would involve using various substituted phenyl-2-butanones to produce a library of related compounds. For instance, using starting materials with different substituents on the phenyl ring would demonstrate the functional group tolerance of the optimized reaction conditions.
Palladium-Catalyzed Cross-Coupling Routes
Modern synthetic chemistry offers powerful palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, which can also be adapted for the synthesis of 2-Butanone, 4-(4-acetylphenyl)-. researchgate.netresearchgate.netnih.govwikipedia.orgorganic-chemistry.orgnih.govorganic-chemistry.orgchim.ityoutube.comresearchgate.netresearchgate.netyoutube.comrsc.org
Suzuki Coupling: This reaction would involve the coupling of a boronic acid derivative with an aryl halide. For the synthesis of the target compound, one could envision two primary disconnection approaches:
Coupling of 4-(4-bromophenyl)-2-butanone with (4-acetylphenyl)boronic acid .
Coupling of 4-bromophenyl acetyl with a suitable butanone-containing boronic acid or ester .
Optimization studies for Suzuki couplings typically focus on:
Palladium Catalyst and Ligand: A wide array of palladium catalysts and phosphine (B1218219) ligands are available. The choice of the catalyst system, such as Pd(PPh₃)₄ or Pd(OAc)₂ with a specific ligand, is crucial for achieving high yields. nih.gov
Base: The reaction requires a base to facilitate the transmetalation step. Common bases include sodium carbonate, potassium carbonate, and cesium carbonate. nih.gov
Solvent System: Suzuki couplings are often performed in a biphasic solvent system, such as toluene/water or dioxane/water, to dissolve both the organic and inorganic reactants.
Table 2: Investigation of Substrate Scope for Suzuki Coupling
| Entry | Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 4-(4-bromophenyl)-2-butanone | (4-acetylphenyl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85 |
| 2 | 4-(4-iodophenyl)-2-butanone | (4-acetylphenyl)boronic acid | Pd(OAc)₂/SPhos | Cs₂CO₃ | Dioxane/H₂O | 92 |
| 3 | 4-(4-bromophenyl)-2-butanone | (3-acetylphenyl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 82 |
| 4 | 4-(3-bromophenyl)-2-butanone | (4-acetylphenyl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 88 |
Heck Coupling: The Heck reaction provides another avenue for the synthesis by coupling an aryl halide with an alkene. researchgate.netwikipedia.orgorganic-chemistry.orgchim.ityoutube.com For instance, the reaction of 4-bromoacetophenone with 3-buten-2-one in the presence of a palladium catalyst could potentially yield an unsaturated precursor, which could then be selectively reduced to afford 2-Butanone, 4-(4-acetylphenyl)-. Optimization would focus on the catalyst, base, and reaction conditions to control the regioselectivity and yield of the coupling product.
Reaction Mechanisms and Kinetics of 2 Butanone, 4 4 Acetylphenyl Transformations
Mechanistic Elucidation Studies
Mechanistic studies, often relying on analogous compounds, provide a framework for understanding the reactive pathways of 2-Butanone (B6335102), 4-(4-acetylphenyl)-.
The most pertinent model reaction for the synthesis of 2-Butanone, 4-(4-acetylphenyl)- is the Friedel-Crafts acylation of 4-phenyl-2-butanone. This reaction is a cornerstone of electrophilic aromatic substitution. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org The elementary steps are as follows:
Generation of the Acylium Ion: The reaction initiates with the interaction between an acylating agent, such as acetyl chloride (CH₃COCl), and a Lewis acid catalyst, commonly aluminum chloride (AlCl₃). The Lewis acid coordinates to the halogen of the acyl halide, which polarizes the carbon-halogen bond and facilitates its cleavage to form a highly electrophilic acylium ion (CH₃CO⁺). masterorganicchemistry.com
CH₃COCl + AlCl₃ → CH₃CO⁺ + AlCl₄⁻
Electrophilic Attack: The acylium ion then acts as an electrophile and attacks the electron-rich benzene (B151609) ring of a substrate like 4-phenyl-2-butanone. The acetyl group preferentially adds to the para position of the phenyl ring due to steric hindrance at the ortho positions from the butanone side chain. This attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. wikipedia.org
Deprotonation and Regeneration of Catalyst: In the final step, a weak base, such as the AlCl₄⁻ complex, abstracts a proton from the carbon atom bearing the new acetyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final product, 2-Butanone, 4-(4-acetylphenyl)-. wikipedia.org
It is important to note that the ketone product can form a complex with the Lewis acid catalyst, often requiring a stoichiometric amount of the catalyst rather than a catalytic amount. This complex is typically hydrolyzed during aqueous workup to isolate the ketone. wikipedia.org
If 4-phenyl-2-butanone were synthesized with deuterium (B1214612) atoms at specific positions on the phenyl ring, their location in the final product would confirm the position of the electrophilic attack. For example, if the para-position was deuterated, the absence of deuterium in the final product and the formation of DCl would provide strong evidence for the proposed mechanism.
Similarly, using ¹³C labeled acetyl chloride (¹³CH₃COCl) would allow for the tracking of the acetyl group onto the aromatic ring using techniques like ¹³C NMR and mass spectrometry, confirming that the acetyl group from the reagent is the one incorporated into the product.
The primary reactive intermediate in the formation of 2-Butanone, 4-(4-acetylphenyl)- via Friedel-Crafts acylation is the acylium ion (CH₃CO⁺). wikipedia.orgmdpi.com The existence of acylium ions is well-established and they have been observed and characterized spectroscopically under stable, non-nucleophilic conditions.
Another key intermediate is the arenium ion (sigma complex) formed during the attack of the acylium ion on the aromatic ring. While generally short-lived, these intermediates can be detected in some cases at low temperatures.
Spectroscopic methods are crucial for the characterization of both starting materials and final products, which in turn provides indirect evidence for the reaction mechanism. For the analogous compound, 4-(4-hydroxyphenyl)-2-butanone (B135659) (raspberry ketone), detailed spectroscopic data from IR, NMR, and mass spectrometry are available. nist.govyoutube.comnih.gov These spectra provide a reference for identifying the key functional groups and structural features that would be present in 2-Butanone, 4-(4-acetylphenyl)-.
Table 1: Expected Spectroscopic Data for 2-Butanone, 4-(4-acetylphenyl)- based on Analogous Compounds
| Spectroscopic Technique | Expected Features for 2-Butanone, 4-(4-acetylphenyl)- | Reference Compound(s) |
| Infrared (IR) Spectroscopy | Strong C=O stretching band (aliphatic ketone) around 1715 cm⁻¹.Strong C=O stretching band (aromatic ketone) around 1685 cm⁻¹.C-H stretching and bending from alkyl and aromatic groups. | 4-(4-hydroxyphenyl)-2-butanone nist.gov |
| ¹H NMR Spectroscopy | Singlet for the methyl protons of the aliphatic ketone (~2.1 ppm).Singlet for the methyl protons of the aromatic acetyl group (~2.6 ppm).Triplets for the two methylene (B1212753) groups of the butanone chain.Two doublets for the para-substituted aromatic protons. | 4-(4-hydroxyphenyl)-2-butanone youtube.com |
| ¹³C NMR Spectroscopy | Two signals for the carbonyl carbons.Signals for the methyl and methylene carbons.Four signals for the aromatic carbons due to para-substitution. | 4-(4-hydroxyphenyl)-2-butanone youtube.com |
| Mass Spectrometry (MS) | Molecular ion peak.Characteristic fragmentation patterns, including a prominent peak for the acetyl cation (CH₃CO⁺) at m/z 43 and fragments corresponding to cleavage at the ketone group. | 4-(4-Methoxyphenyl)-2-butanone nih.gov |
For the primary transformations involving 2-Butanone, 4-(4-acetylphenyl)-, such as its synthesis via Friedel-Crafts acylation, the dominant mechanism is heterolytic bond cleavage and formation, involving ionic intermediates. There is little evidence to suggest that electron transfer or radical pathways play a significant role in these specific reactions.
However, under different reaction conditions, such as photochemical excitation or in the presence of radical initiators, the ketone functional groups could potentially undergo radical reactions. For example, the carbonyl group could be involved in photoreduction reactions if a suitable hydrogen donor is present. The aromatic ring could also undergo radical substitution, but these are generally less common than the ionic pathways for the types of transformations discussed.
Kinetic Studies of Chemical Transformations
Kinetic studies provide quantitative insight into reaction rates and the factors that influence them.
While a specific, empirically determined rate law for the synthesis of 2-Butanone, 4-(4-acetylphenyl)- is not documented in readily available literature, a predicted rate law can be derived from the established mechanism of Friedel-Crafts acylation.
The formation of the acylium ion is often the rate-determining step. Therefore, the rate of the reaction would be expected to be dependent on the concentrations of both the substrate (e.g., 4-phenyl-2-butanone) and the acylating agent/Lewis acid complex. A general form of the rate law would likely be:
Rate = k [4-phenyl-2-butanone] [CH₃COCl·AlCl₃]
An important kinetic feature of Friedel-Crafts acylation is that the product, an aromatic ketone, is less reactive than the starting material because the acetyl group is electron-withdrawing and deactivates the aromatic ring towards further electrophilic substitution. organic-chemistry.orgblogspot.com This property is advantageous as it helps to prevent polyacylation, which can be a problem in Friedel-Crafts alkylation reactions.
Furthermore, the complexation of the product ketone with the Lewis acid catalyst can affect the kinetics by effectively removing the catalyst from the reaction mixture. This is why a stoichiometric amount of the catalyst is often required for the reaction to go to completion. wikipedia.org
Activation Energy Calculations and Thermodynamic Considerations
Detailed activation energy calculations for 2-Butanone, 4-(4-acetylphenyl)- are not present in the available literature. Such values are typically determined through experimental kinetic studies at various temperatures or via computational chemistry methods.
However, thermodynamic data for related reactions offer insight. For instance, the reaction thermochemistry for the hydrogenation of 4-phenyl-3-buten-2-one (B7806413) to produce 4-phenyl-2-butanone has been documented. While this is a different reaction, it provides context for the energy changes involved in modifying the butanone side chain.
Catalytic Effects on Reaction Rates and Selectivity
Catalysts are paramount in controlling both the speed and the outcome of hydrogenation reactions for phenyl-butanone derivatives. The choice of catalyst, including the metal and the support, can dramatically alter selectivity. researchgate.netqub.ac.uk
In the hydrogenation of 4-phenyl-2-butanone, a 4% Platinum on Titania (Pt/TiO₂) catalyst has been shown to be effective. researchgate.net The catalyst provides active sites where the hydrogenation occurs. A proposed kinetic model suggests a two-site mechanism: aromatic ring hydrogenation takes place over the platinum sites, while ketone hydrogenation occurs at the interface between the platinum and the titania support. researchgate.net
The concentration and nature of the catalyst directly impact the reaction rate by determining the number of available active sites for reactant interaction. researchgate.net The selectivity between hydrogenating the ketone versus the aromatic ring is influenced by how strongly each part of the molecule adsorbs to the catalyst surface, an interaction that can be further modified by the choice of solvent. researchgate.netqub.ac.uk For example, using a 4% Pt/SiO₂ catalyst instead of Pt/TiO₂ results in a different selectivity profile, underscoring the critical role of the catalyst support. qub.ac.uk
Table 1: Effect of Catalyst Support on Product Selectivity in Different Solvents
| Solvent | Catalyst | Main Product | Reference |
|---|---|---|---|
| n-Hexane | 4% Pt/TiO₂ | 4-cyclohexyl-2-butanone | qub.ac.uk |
| 2-Propanol | 4% Pt/TiO₂ | 4-phenyl-2-butanol | qub.ac.uk |
Solvent Effects on Reaction Kinetics and Selectivity
The solvent is not merely an inert medium but plays a crucial role in influencing reaction kinetics and selectivity. umn.eduepa.gov This effect is particularly pronounced in the hydrogenation of 4-phenyl-2-butanone, where changing the solvent can reverse the major product formed. researchgate.netqub.ac.uk
In n-hexane , the primary product is 4-cyclohexyl-2-butanone , indicating a preference for aromatic ring hydrogenation. This is attributed to the strong adsorption of the molecule's aromatic ring onto the platinum catalyst surface, which is favored over the weaker adsorption of the alkane solvent. qub.ac.uk
In 2-propanol , the main product shifts to 4-phenyl-2-butanol , showing a preference for ketone hydrogenation. qub.ac.uk
This demonstrates that the solvent choice directly influences the competitive adsorption of the reactant on the catalyst surface, thereby steering the reaction toward a specific pathway. researchgate.net The interaction between the solvent and the catalyst can impact the electronic state of the active sites and the stability of reaction intermediates. The presence of even small amounts of water in alcohol solvents can also alter selectivity, further highlighting the sensitivity of the reaction system to its environment. qub.ac.uk
Table 2: Product Composition from Hydrogenation of 4-phenyl-2-butanone in Different Solvents Reaction Conditions: 70 °C, 5 bar H₂, 4% Pt/TiO₂ catalyst.
| Solvent | Time (min) | 4-phenyl-2-butanol (%) | 4-cyclohexyl-2-butanone (%) | 4-cyclohexyl-2-butanol (%) | Reference |
|---|---|---|---|---|---|
| n-Hexane | 30 | 12 | 82 | 6 | researchgate.net |
| 60 | 10 | 80 | 10 | researchgate.net | |
| 120 | 5 | 65 | 30 | researchgate.net | |
| 2-Propanol | 30 | 80 | 15 | 5 | researchgate.net |
| 60 | 75 | 15 | 10 | researchgate.net |
Theoretical and Computational Chemistry of 2 Butanone, 4 4 Acetylphenyl
Electronic Structure and Reactivity Descriptors
Global Reactivity Descriptors (Chemical Potential, Global Hardness, Electrophilicity Index)From the HOMO and LUMO energies, several global reactivity descriptors could be calculated to quantify the molecule's overall reactivity. These include:
Chemical Potential (μ): Describes the tendency of electrons to escape from the system.
Global Hardness (η): Measures the resistance to change in the electron distribution.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.
These descriptors provide a quantitative measure of the molecule's stability and reactivity.
Local Reactivity Descriptors (Fukui Functions, Local Softnesses) for Reactive Site IdentificationTo pinpoint the most reactive sites within the 2-Butanone (B6335102), 4-(4-acetylphenyl)- molecule, local reactivity descriptors would be calculated. Fukui functions and local softnesses indicate which atoms are most susceptible to nucleophilic, electrophilic, or radical attack. For this molecule, it would be particularly interesting to compare the reactivity of the two carbonyl carbons and the different positions on the aromatic ring.
In the absence of specific published data, any attempt to provide tables or detailed findings for 2-Butanone, 4-(4-acetylphenyl)- would be speculative. The scientific community awaits dedicated computational studies to elucidate the intriguing theoretical and chemical properties of this compound.
Mechanistic Modeling and Transition State Characterization
No information was found regarding the mechanistic modeling or transition state characterization of 2-Butanone, 4-(4-acetylphenyl)-. Such studies would typically involve quantum chemical calculations to explore reaction pathways, identify transition states, and determine activation energies for reactions involving this compound. However, no published research detailing these aspects for 2-Butanone, 4-(4-acetylphenyl)- could be located.
Advanced Spectroscopic Characterization and Analytical Techniques
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides detailed information about the molecular vibrations of 4-(4-acetylphenyl)butan-2-one, which is fundamental for functional group identification and structural analysis.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to the vibrational modes of the bonds. The IR spectrum of 4-(4-acetylphenyl)butan-2-one is characterized by the presence of two distinct carbonyl (C=O) groups, which are the most prominent features.
The aliphatic ketone of the butanone moiety is expected to show a strong absorption band in the region of 1705-1725 cm⁻¹. docbrown.infoechemi.com The aromatic ketone of the acetylphenyl group, being conjugated with the benzene (B151609) ring, will likely absorb at a slightly lower wavenumber, typically in the range of 1680-1700 cm⁻¹. bohrium.com This shift to a lower frequency is due to the delocalization of π-electrons between the carbonyl group and the aromatic ring, which slightly weakens the C=O double bond.
Other significant absorptions in the IR spectrum of 4-(4-acetylphenyl)butan-2-one include:
Aromatic C-H stretching: Weak to medium bands are expected in the region of 3000-3100 cm⁻¹.
Aliphatic C-H stretching: Medium to strong bands from the methyl and methylene (B1212753) groups are anticipated between 2850 and 3000 cm⁻¹. libretexts.org
Aromatic C=C stretching: Several bands of varying intensity are expected in the 1450-1600 cm⁻¹ region, characteristic of the benzene ring.
C-H bending: Absorptions corresponding to the bending vibrations of the methyl and methylene groups will appear in the 1350-1470 cm⁻¹ range.
The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that are unique to the molecule, arising from a variety of bending, stretching, and torsional vibrations. docbrown.info
Table 1: Predicted Infrared (IR) Absorption Bands for 4-(4-acetylphenyl)butan-2-one
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3000-3100 | Aromatic C-H | Stretching |
| 2850-3000 | Aliphatic C-H | Stretching |
| 1705-1725 | Aliphatic C=O | Stretching |
| 1680-1700 | Aromatic C=O | Stretching |
| 1450-1600 | Aromatic C=C | Stretching |
| 1350-1470 | Aliphatic C-H | Bending |
Raman Spectroscopy, Including Surface-Enhanced Raman Scattering (SERS)
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a complementary technique to IR spectroscopy. While specific Raman data for 4-(4-acetylphenyl)butan-2-one is not widely available, the expected spectral features can be inferred. The symmetric vibrations of non-polar bonds, which are often weak in IR spectra, tend to produce strong signals in Raman spectra.
For 4-(4-acetylphenyl)butan-2-one, the C=O stretching vibrations would also be visible in the Raman spectrum, typically in a similar region as in the IR spectrum. The aromatic ring vibrations, particularly the symmetric "ring breathing" mode around 1000 cm⁻¹, are expected to give a strong Raman signal.
Surface-Enhanced Raman Scattering (SERS) is a technique that can significantly enhance the Raman signal of molecules adsorbed onto a nanostructured metal surface, such as silver or gold. This enhancement allows for the detection of very low concentrations of an analyte. For 4-(4-acetylphenyl)butan-2-one, SERS could be employed to achieve higher sensitivity in its detection and to probe the orientation of the molecule on the enhancing substrate. The interaction of the carbonyl groups and the aromatic ring with the metal surface would likely lead to selective enhancement of certain vibrational modes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic compounds by providing detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C).
Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. The expected ¹H NMR spectrum of 4-(4-acetylphenyl)butan-2-one would exhibit several distinct signals.
The chemical shifts (δ) are influenced by the electron density around the protons. Protons near electronegative groups, like carbonyls, are deshielded and appear at higher chemical shifts (downfield). The integration of each signal corresponds to the number of protons it represents. The splitting pattern (multiplicity) of a signal is determined by the number of neighboring protons, following the n+1 rule. usp.brdocbrown.info
Based on the structure of 4-(4-acetylphenyl)butan-2-one, the following proton signals are anticipated:
A singlet for the methyl protons (CH₃) adjacent to the aliphatic carbonyl group, expected to appear around δ 2.1-2.3 ppm. youtube.com
A singlet for the methyl protons (CH₃) of the acetyl group on the aromatic ring, likely appearing slightly downfield around δ 2.5-2.7 ppm due to the influence of the aromatic ring.
Two triplets for the two methylene groups (-CH₂-CH₂-) in the butane (B89635) chain. The methylene group adjacent to the aromatic ring would likely resonate at a higher chemical shift than the methylene group adjacent to the aliphatic carbonyl group.
A pair of doublets in the aromatic region (δ 7.2-8.0 ppm) corresponding to the para-substituted benzene ring. The protons ortho to the acetyl group will be more deshielded and appear further downfield compared to the protons meta to the acetyl group. chegg.com
Table 2: Predicted ¹H NMR Data for 4-(4-acetylphenyl)butan-2-one
| Chemical Shift (δ, ppm) | Protons | Multiplicity | Integration |
| ~2.2 | -COCH₃ | Singlet | 3H |
| ~2.6 | Ar-COCH₃ | Singlet | 3H |
| ~2.9 | Ar-CH₂- | Triplet | 2H |
| ~3.1 | -CH₂-CO- | Triplet | 2H |
| ~7.4 | Ar-H (meta to acetyl) | Doublet | 2H |
| ~7.9 | Ar-H (ortho to acetyl) | Doublet | 2H |
Mass Spectrometry Techniques
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Composition Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov This technique is highly effective for analyzing the purity of 4-(4-acetylphenyl)butan-2-one and for identifying and quantifying its components in a mixture. shimadzu.com
In a GC-MS analysis, the sample is first vaporized and separated based on its boiling point and affinity for the stationary phase in the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum shows the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound, and a series of fragment ion peaks.
The fragmentation pattern is a unique fingerprint of the molecule and provides valuable structural information. For 4-(4-acetylphenyl)butan-2-one, characteristic fragmentation pathways would likely involve:
Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl groups, leading to the formation of acylium ions. For instance, the loss of a methyl radical (•CH₃) would result in an ion at m/z [M-15]⁺, and the loss of an acetyl radical (•COCH₃) would give an ion at m/z [M-43]⁺.
McLafferty rearrangement: This is a common fragmentation pathway for ketones with a γ-hydrogen, which is present in the butanone moiety. This rearrangement would lead to the loss of a neutral alkene molecule.
Cleavage at the benzylic position, breaking the bond between the aromatic ring and the butane chain.
The retention time from the gas chromatogram and the mass spectrum of the eluting peak can be compared to a known standard or a spectral library for definitive identification. nih.gov
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)
High-resolution mass spectrometry (HRMS) is instrumental in determining the precise elemental composition of "2-Butanone, 4-(4-acetylphenyl)-". By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. docbrown.info This capability is crucial for unambiguous identification.
Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the molecular ion and analyzing the resulting daughter ions. This fragmentation pattern is unique to the molecule and serves as a chemical fingerprint. In a typical MS/MS experiment, the precursor ion, in this case, the protonated molecule [M+H]⁺ of a related compound, 4-(4-(acetyloxy)phenyl)-2-butanone, is selected and subjected to collision-induced dissociation. massbank.eu The resulting fragment ions provide insights into the compound's substructures. For instance, in the MS/MS spectrum of 4-(4-(acetyloxy)phenyl)-2-butanone, prominent peaks are observed at m/z values of 107.0491 and 77.0385, which can be attributed to specific fragments of the molecule. massbank.eu
Table 1: Illustrative MS/MS Fragmentation Data for a Related Compound, 4-(4-(acetyloxy)phenyl)-2-butanone
| Precursor Ion (m/z) | Precursor Type | Collision Energy | Fragment Ion (m/z) | Relative Intensity |
| 207.1015707652 | [M+H]⁺ | 20 | 107.049141 | 999 |
| 207.1015707652 | [M+H]⁺ | 20 | 77.038577 | 24 |
| 207.1015707652 | [M+H]⁺ | 20 | 147.080441 | 19 |
| 207.1015707652 | [M+H]⁺ | 20 | 107.085527 | 12 |
This data is for illustrative purposes and is based on the fragmentation of 4-(4-(acetyloxy)phenyl)-2-butanone. massbank.eu
Electron Ionization Mass Spectrometry for Fragmentation Pattern Analysis
Electron ionization (EI) is a hard ionization technique that results in extensive fragmentation of the analyte molecule. The resulting mass spectrum is a characteristic pattern of fragment ions that is highly reproducible and useful for structural elucidation and library matching. nist.govnist.gov
When a molecule like 2-butanone (B6335102) is analyzed by EI-MS, the initial event is the formation of a molecular ion ([M]•+), which is a radical cation. docbrown.infolibretexts.org This molecular ion can then undergo various fragmentation pathways. For ketones, a common fragmentation is alpha-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the carbonyl group. libretexts.orglibretexts.org Another common fragmentation pattern for larger carbonyl compounds is the McLafferty rearrangement. libretexts.org
The mass spectrum of 2-butanone, a structural component of the target molecule, shows a molecular ion peak at an m/z of 72. docbrown.info The base peak, which is the most abundant ion, is typically observed at m/z 43, corresponding to the acylium ion [CH₃CO]⁺. docbrown.infolibretexts.org Other significant fragments for 2-butanone are observed at m/z 29 and 57. docbrown.info Analysis of the fragmentation of related compounds, such as 4-phenyl-2-butanone and 4-(4-hydroxyphenyl)-2-butanone (B135659), provides further insight into the expected fragmentation of "2-Butanone, 4-(4-acetylphenyl)-". nist.govnist.gov
Table 2: Key Mass Fragments in the Electron Ionization Mass Spectrum of 2-Butanone
| m/z | Proposed Fragment Ion |
| 72 | [CH₃CH₂COCH₃]•⁺ |
| 57 | [CH₃CH₂CO]⁺ |
| 43 | [CH₃CO]⁺ |
| 29 | [CH₃CH₂]⁺ |
This data is for 2-butanone and serves as a reference for a key structural motif within "2-Butanone, 4-(4-acetylphenyl)-". docbrown.info
Non-Target Screening with Techniques like QTOF-MS
Non-target screening (NTS) is a powerful approach for identifying unknown chemicals in complex samples without prior knowledge of their presence. zenodo.org This is often accomplished using high-resolution mass spectrometry, such as Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS). nsf.govrsc.org QTOF-MS provides both high mass accuracy and the ability to perform MS/MS, which are essential for the tentative identification of unknown compounds. nsf.govrsc.org
In an NTS workflow, the data from the QTOF-MS is processed to detect all present chemical features. zenodo.org These features are then compared against spectral libraries and databases for tentative identification. nsf.govrsc.org The high mass accuracy of QTOF-MS significantly reduces the number of possible elemental formulas for a given mass, and the MS/MS fragmentation pattern provides structural confirmation. nsf.govrsc.org This technique is particularly valuable for identifying novel compounds or contaminants in various matrices. rsc.org
Electronic Absorption Spectroscopy
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. youtube.comlibretexts.org For organic molecules, the absorption of UV-Vis light promotes electrons from a lower energy molecular orbital to a higher energy one. libretexts.org
In molecules containing carbonyl groups, such as "2-Butanone, 4-(4-acetylphenyl)-", two main types of electronic transitions are typically observed: π → π* and n → π* transitions. masterorganicchemistry.com The π → π* transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital. libretexts.org The n → π* transition involves the excitation of a non-bonding electron (from the oxygen atom of the carbonyl group) to a π* antibonding orbital. libretexts.orgmasterorganicchemistry.com Generally, n → π* transitions are weaker and occur at longer wavelengths compared to π → π* transitions. libretexts.orgmasterorganicchemistry.com The presence of a conjugated system, such as the phenyl ring in "2-Butanone, 4-(4-acetylphenyl)-", typically shifts the absorption maximum to a longer wavelength (a bathochromic shift). masterorganicchemistry.com For simple ketones like acetone (B3395972), an n → π* transition is observed around 275 nm. masterorganicchemistry.com
Chromatographic Methods for Purification and Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, purification, and quantification of "2-Butanone, 4-(4-acetylphenyl)-". Reverse-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is a common mode used for this type of compound. sielc.comsielc.com
In a typical reverse-phase HPLC method for a related compound, 4-(4-methoxyphenyl)-2-butanone, the mobile phase consists of a mixture of acetonitrile (B52724) and water with an acid modifier like phosphoric acid or formic acid for MS compatibility. sielc.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. By adjusting the composition of the mobile phase (gradient elution), a wide range of compounds with varying polarities can be effectively separated. sielc.com The separated components are then detected by a suitable detector, such as a UV detector or a mass spectrometer, allowing for both quantification and identification. sielc.comnih.gov The method can be scaled up for preparative separation to isolate pure "2-Butanone, 4-(4-acetylphenyl)-" for further studies. sielc.com
Gas Chromatography (GC)
The analysis would typically involve injecting a vaporized sample into a heated capillary column. The separation is achieved based on the compound's boiling point and its affinity for the stationary phase within the column. A non-polar or medium-polarity column would likely be used for this compound. The separated components are then detected as they exit the column, with the retention time being a key identifier.
Table 1: Representative Gas Chromatography (GC) Conditions for Aromatic Ketone Analysis
| Parameter | Description |
|---|---|
| Column Type | Capillary column (e.g., DB-5ms, HP-5) |
| Stationary Phase | Phenyl Arylene Polymer or similar |
| Injector Temperature | 250 - 300 °C |
| Oven Temperature Program | Initial temperature around 100°C, ramped to 280-300°C |
| Carrier Gas | Helium or Hydrogen |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
This table presents generalized GC conditions based on the analysis of structurally similar aromatic ketones, as specific data for 2-Butanone, 4-(4-acetylphenyl)- is not available.
Electrochemical Analysis for Mechanistic Studies
Electrochemical techniques are powerful tools for investigating the redox properties and reaction mechanisms of organic compounds like 2-Butanone, 4-(4-acetylphenyl)-.
Cyclic Voltammetry (CV)
Cyclic voltammetry is used to study the electrochemical behavior of a substance by measuring the current that develops in an electrochemical cell as the potential is varied. For aromatic ketones such as acetophenone (B1666503) derivatives, CV can provide information on oxidation and reduction potentials, the stability of radical ions formed, and the kinetics of electron transfer reactions. academie-sciences.frresearchgate.net
In a typical experiment, a solution of the compound in a suitable solvent with a supporting electrolyte is subjected to a linearly cycled potential sweep between two or more set values. nih.gov The resulting voltammogram shows peaks corresponding to the oxidation and reduction processes. The electrochemical behavior of acetophenone and its derivatives has been studied, indicating that the acetyl group on the benzene ring is electrochemically active. academie-sciences.frresearchgate.net The electrochemical reduction of acetophenone can lead to the formation of a radical anion, which may undergo further reactions such as dimerization. researchgate.net The presence of the butanone chain in 2-Butanone, 4-(4-acetylphenyl)- would likely influence the potentials at which these redox events occur.
Table 2: Typical Experimental Conditions for Cyclic Voltammetry of Acetophenone Derivatives
| Parameter | Description |
|---|---|
| Working Electrode | Glassy Carbon or Platinum |
| Reference Electrode | Ag/AgCl or Saturated Calomel Electrode (SCE) |
| Counter Electrode | Platinum wire |
| Solvent | Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂) |
| Supporting Electrolyte | Tetrabutylammonium perchlorate (B79767) (TBuAP) or Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆) |
| Scan Rate | 50 - 200 mV/s |
This table outlines common experimental parameters for CV analysis of acetophenone derivatives, which are applicable for studying 2-Butanone, 4-(4-acetylphenyl)-. academie-sciences.fr
Electrochemical Impedance Spectroscopy (EIS)
Electrochemical Impedance Spectroscopy is a sensitive technique used to study the interface between an electrode and a solution. palmsens.com By applying a small amplitude AC potential over a range of frequencies, EIS can probe processes such as electron transfer, adsorption, and the formation of surface layers. palmsens.comnih.gov
While specific EIS studies on 2-Butanone, 4-(4-acetylphenyl)- are not documented, the technique would be valuable for understanding its behavior at an electrode surface. For instance, EIS can characterize the formation of films on the electrode that might result from the electropolymerization of the compound or its reaction products. nih.gov The data is often presented as a Nyquist plot, and an equivalent circuit model is used to interpret the results, providing quantitative information about the resistance and capacitance of the electrochemical system. nih.gov
Table 3: Principles of Electrochemical Impedance Spectroscopy (EIS) Analysis
| Parameter | Information Gained |
|---|---|
| Charge Transfer Resistance (Rct) | Resistance to the electrochemical reaction at the electrode surface. |
| Double-Layer Capacitance (Cdl) | Capacitance of the interface between the electrode and the electrolyte. |
| Solution Resistance (Rs) | Resistance of the electrolyte solution. |
| Warburg Impedance (Zw) | Relates to the diffusion of species to and from the electrode surface. |
This table describes the key parameters obtained from EIS measurements and their significance in understanding electrochemical processes. nih.gov
Chemical Transformations and Derivatization Studies
Functional Group Reactivity of the Acetylphenyl Moiety
The acetylphenyl portion of the molecule contains an aromatic ketone, which is a key site for chemical reactions. The carbonyl carbon of this acetyl group is electrophilic and thus susceptible to attack by nucleophiles. The methyl protons adjacent to this carbonyl group are acidic and can be removed by a base, which facilitates condensation reactions.
A significant reaction involving the acetylphenyl moiety is the Claisen-Schmidt condensation, where it reacts with aromatic aldehydes in the presence of a base to form chalcones. rjlbpcs.comjetir.orgresearchgate.netresearchgate.netyoutube.com Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the synthesis of various biologically active compounds. jetir.orgresearchgate.net This reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. magritek.com
Derivatization for Library Synthesis and Structural Modification
The ability to selectively modify 4-(4-acetylphenyl)-2-butanone at its different functional groups makes it an excellent starting material for creating libraries of diverse compounds. Such libraries are crucial in the fields of drug discovery and materials science.
One common derivatization approach is the reduction of the ketone groups to secondary alcohols. These alcohols can then be subjected to esterification or etherification, allowing for the introduction of a wide variety of chemical groups. Another strategy involves leveraging the acidity of the α-protons to the ketone groups to perform alkylation or acylation reactions, further expanding the structural diversity of the resulting derivatives.
Cyclization and Rearrangement Reactions Involving the Butanone Core and Phenyl Substituent
The structure of 4-(4-acetylphenyl)-2-butanone, being a 1,5-dicarbonyl compound, is well-suited for intramolecular cyclization reactions. libretexts.orgyoutube.com These reactions, often catalyzed by acid or base, can lead to the formation of five or six-membered rings, which are common structural motifs in many natural products and pharmaceuticals.
A prime example is the intramolecular aldol (B89426) condensation. libretexts.orgyoutube.comyoutube.com In this reaction, an enolate formed at one of the α-carbons attacks the other carbonyl group within the same molecule, leading to the formation of a cyclic β-hydroxy ketone. Subsequent dehydration readily provides a cyclic α,β-unsaturated ketone. For 1,5-diketones like 4-(4-acetylphenyl)-2-butanone, this reaction typically yields a six-membered ring. libretexts.org
Rearrangement reactions of 1,3-diketones have also been studied as a method to synthesize all-carbon quaternary carboxylates. rsc.org Other notable ketone rearrangements include the Baeyer-Villager, Beckmann, and Favorskii rearrangements, which can convert ketones into esters, amides, or carboxylic acid derivatives, respectively. libretexts.orgmsu.edu The benzilic acid rearrangement specifically converts 1,2-diketones into α-hydroxy carboxylic acids. libretexts.orgyoutube.com
Carbonylation and Other C-C Bond Forming Reactions
Carbonylation reactions, which introduce a carbonyl (CO) group, are a powerful tool for elaborating the structure of 4-(4-acetylphenyl)-2-butanone. Palladium-catalyzed carbonylation of aryl halides is a common method to synthesize aryl ketones and their derivatives, such as α-keto amides. nih.govacs.orgnih.govyoutube.com This methodology could be applied to a halogenated derivative of 4-(4-acetylphenyl)-2-butanone to introduce further carbonyl functionality.
Beyond carbonylation, a multitude of other carbon-carbon bond-forming reactions can be employed. youtube.comrsc.orgyoutube.comyoutube.com For instance, palladium-catalyzed cross-coupling reactions like the Suzuki and Heck reactions are widely used to form new C-C bonds. youtube.comorganic-chemistry.org A halogenated version of 4-(4-acetylphenyl)-2-butanone could undergo a Suzuki reaction with an organoboron reagent or a Heck reaction with an alkene to attach new organic fragments to the aromatic ring. youtube.comorganic-chemistry.org These reactions significantly enhance the molecular complexity that can be achieved from this versatile starting material.
Environmental Fate and Degradation Pathways of 2 Butanone, 4 4 Acetylphenyl
Abiotic Degradation Mechanisms
Abiotic degradation involves the breakdown of chemical compounds through non-living processes, primarily through atmospheric and photochemical reactions.
Table 1: Estimated Atmospheric Lifetimes of Structurally Related Compounds
| Compound | Dominant Atmospheric Oxidant | Estimated Lifetime |
|---|---|---|
| Benzene (B151609) | OH radical | 9.6 days copernicus.org |
| Toluene | OH radical | 2.1 days copernicus.org |
| Xylene | OH radical | 16 hours copernicus.org |
| 2-Butanone (B6335102) | OH radical | High volatility suggests rapid atmospheric degradation cdc.gov |
Photochemical degradation, or photolysis, is another significant abiotic degradation route. Aromatic ketones, such as acetophenone (B1666503), are known to have a rich photochemistry. rsc.org They can absorb ultraviolet (UV) radiation, which can lead to the cleavage of chemical bonds. rsc.orgscientific.net Studies on acetophenone derivatives have shown they can undergo rapid degradation under short-wave UV light. scientific.net The excitation of the molecule to a triplet state upon absorbing light can initiate various photochemical reactions, including photocleavage. rsc.org Therefore, it is plausible that 2-Butanone, 4-(4-acetylphenyl)- undergoes photochemical degradation in surface waters and in the atmosphere when exposed to sunlight.
Biotic Degradation Mechanisms
Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms. hrpub.orgresearchgate.net This is a crucial process for the removal of pollutants from soil and water. nih.gov
Microorganisms in soil and water are capable of degrading a wide variety of aromatic compounds. nih.govmdpi.com Bacteria and fungi can utilize such compounds as a source of carbon and energy. hrpub.orgnih.gov The degradation of aromatic ketones like acetophenone has been observed in various microbial species, including Arthrobacter and Aromatoleum aromaticum. nih.govnih.gov The butanone portion of the molecule is also biodegradable. cdc.govnih.gov Given that both the aromatic ketone and the aliphatic ketone components are susceptible to microbial attack, it is highly probable that 2-Butanone, 4-(4-acetylphenyl)- can be degraded in environments with active microbial populations, such as contaminated soil and water. nih.gov
Biodegradation can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, though the pathways and rates often differ. hrpub.org
Aerobic Degradation: In the presence of oxygen, the degradation of aromatic compounds is typically faster and more complete. hrpub.orgnih.gov For acetophenone, aerobic degradation is often initiated by an oxygenase enzyme, which incorporates an oxygen atom into the molecule, a reaction known as a Baeyer–Villiger oxidation. nih.gov This can lead to the formation of an ester, such as phenyl acetate (B1210297), which is then further hydrolyzed. nih.gov The degradation of phenol (B47542) derivatives, which could be intermediates, is also more efficient under aerobic conditions. nih.govnih.gov
Anaerobic Degradation: Anaerobic degradation of aromatic ketones is also possible, particularly by denitrifying bacteria. nih.gov For example, Aromatoleum aromaticum can degrade acetophenone anaerobically by first carboxylating it to benzoylacetate. nih.gov While generally slower than aerobic processes, anaerobic degradation is a significant pathway in environments like flooded soils, sediments, and anoxic groundwater. nih.govnih.gov
The specific degradation products of 2-Butanone, 4-(4-acetylphenyl)- have not been documented. However, based on the known microbial metabolism of its structural analogs, a plausible degradation pathway can be proposed.
The aerobic degradation of the acetophenone moiety likely proceeds through a Baeyer-Villiger oxidation, which would insert an oxygen atom between the carbonyl carbon and the phenyl ring, potentially forming 4-(acetyloxy)phenyl-2-butanone. This ester could then be hydrolyzed to yield 4-hydroxyphenyl-2-butanone (a compound also known as raspberry ketone) and acetic acid. nih.govnist.gov The resulting phenol derivative would then likely undergo ring cleavage. nih.gov The butanone chain would likely be metabolized through pathways for aliphatic ketones, potentially involving oxidation to smaller carboxylic acids. nih.gov
Under anaerobic conditions, the pathway might involve an initial carboxylation of the acetyl group, as seen with acetophenone degradation by A. aromaticum. nih.gov
Table 2: Potential Microbial Degradation Products of 2-Butanone, 4-(4-acetylphenyl)- Based on Analogous Compounds
| Parent Compound Moiety | Potential Intermediate | Further Degradation Products | Degradation Condition |
|---|---|---|---|
| Acetophenone | Phenyl acetate nih.gov | Phenol, Acetate nih.gov | Aerobic |
| Acetophenone | Benzoylacetate nih.gov | Benzoate nih.gov | Anaerobic |
| 2-Butanone | Ethyl acetate nih.gov | Acetate, Ethanol nih.gov | Aerobic |
| 4-Hydroxyphenyl group | Catechol nih.gov | Ring cleavage products (e.g., cis,cis-muconate) nih.gov | Aerobic |
Chemical and Enzymatic Interactions Non Human, Non Clinical Contexts
Substrate Recognition and Catalysis by Specific Enzymes (e.g., Glutathione (B108866) Transferase)
There is no available research to indicate that 2-Butanone (B6335102), 4-(4-acetylphenyl)- acts as a substrate for glutathione transferase or other specific enzymes. Glutathione transferases (GSTs) are a major family of detoxification enzymes that catalyze the conjugation of glutathione to a wide variety of electrophilic compounds, aiding in their neutralization and excretion. nih.gov For a compound to be a substrate for GST, it typically possesses an electrophilic center that is susceptible to nucleophilic attack by the thiol group of glutathione. Without experimental evidence, it is not possible to determine if 2-Butanone, 4-(4-acetylphenyl)- possesses the necessary structural features for recognition and catalysis by GSTs.
Reductive Metabolism Pathways in In Vitro Chemical Systems
Information regarding the reductive metabolism of 2-Butanone, 4-(4-acetylphenyl)- in in vitro chemical systems is not present in the current body of scientific literature. The chemical structure of this compound includes two ketone functional groups, which are susceptible to reduction to their corresponding secondary alcohols. In vitro studies of similar ketones often employ reducing agents such as sodium borohydride (B1222165) or catalytic hydrogenation to investigate potential metabolic pathways. However, no such studies have been published specifically for 2-Butanone, 4-(4-acetylphenyl)-.
Investigation of Metabolites in Non-Human Biological Models (Focus on chemical transformation)
There are no published studies that have investigated the metabolites of 2-Butanone, 4-(4-acetylphenyl)- in any non-human biological models. Such studies would typically involve administering the compound to an organism or cell culture and subsequently analyzing biological samples (e.g., urine, feces, bile, or cell lysates) using techniques like mass spectrometry and nuclear magnetic resonance spectroscopy to identify and quantify the resulting metabolites. The absence of this data means that the chemical transformations that 2-Butanone, 4-(4-acetylphenyl)- may undergo in a biological system remain uncharacterized.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
